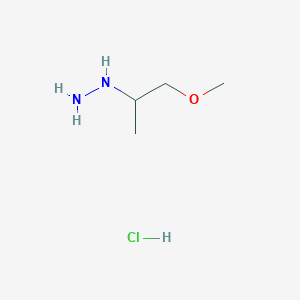

(1-Methoxypropan-2-yl)hydrazine hydrochloride

Description

(1-Methoxypropan-2-yl)hydrazine hydrochloride is an organic hydrazine derivative characterized by a methoxy-substituted propan-2-yl group attached to the hydrazine backbone. This compound is utilized in synthetic chemistry, particularly in reactions requiring nucleophilic hydrazine groups. Its methoxy ether group enhances solubility in polar solvents and may influence electronic properties, making it distinct from other hydrazine salts .

Properties

IUPAC Name |

1-methoxypropan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.ClH/c1-4(6-5)3-7-2;/h4,6H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFWEAWYOQCHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)hydrazine hydrochloride typically involves the reaction of (1-Methoxypropan-2-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for (1-Methoxypropan-2-yl)hydrazine hydrochloride are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxypropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(1-Methoxypropan-2-yl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Reactivity and Functional Differences

- Electron-Donating vs.

- Solubility : Aliphatic substituents like methoxypropan-2-yl improve solubility in polar solvents compared to aromatic derivatives (e.g., naphthyl or ethylphenyl hydrazines), which may exhibit higher hydrophobicity .

- Reducing Capacity : In perovskite precursor solutions, PHC and THC restored aged solutions with efficiencies of 22.6% and 23.0%, respectively. The target compound’s methoxy group may alter reducing power due to steric or electronic effects .

Perovskite Solar Cells

PHC and THC are effective reducing agents for iodine (I₂) in perovskite precursors, improving device efficiency. While the target compound shares structural similarities (aliphatic chain), its methoxy group’s influence on redox activity remains unexplored but warrants investigation .

Condensation and Coupling Reactions

Hydrazine derivatives with benzyl or fluorobenzyl groups (e.g., (2-Fluorobenzyl)hydrazine HCl) participate in coupling reactions using EDCI. The target compound’s less bulky substituent could reduce steric hindrance, improving reaction kinetics in amide formation .

Research Findings and Comparative Data

Catalytic and Inhibitory Properties

- In aldol condensation inhibition, hydrazine derivatives underperform compared to ethanolamine. However, substituent modifications (e.g., methoxy groups) might enhance catalytic activity by altering electron density .

- Macrocyclic derivatives synthesized using hydrazine HCl analogs show anticancer activity. The target compound’s methoxy group could modulate ring-forming efficiency or bioactivity .

Biological Activity

(1-Methoxypropan-2-yl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group attached to a propan-2-yl hydrazine backbone. This configuration is significant for its interaction with biological targets.

The exact mechanism of action for (1-Methoxypropan-2-yl)hydrazine hydrochloride remains largely unexplored. However, similar compounds have shown the ability to interact with various biological molecules, potentially influencing enzymatic pathways and cellular functions.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to identify these targets.

- Reactive Species Formation: Hydrazines are known to form reactive species that can bind to cellular macromolecules, potentially leading to cytotoxic effects.

Biological Activity

Research indicates that (1-Methoxypropan-2-yl)hydrazine hydrochloride exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data on (1-Methoxypropan-2-yl)hydrazine hydrochloride is limited.

- Anticancer Properties: Similar hydrazine derivatives have been studied for their ability to inhibit DNA methyltransferases, which play a role in cancer progression by silencing tumor suppressor genes. This suggests a possible avenue for future research into the anticancer properties of (1-Methoxypropan-2-yl)hydrazine hydrochloride.

- Neuroprotective Effects: Some hydrazine derivatives have shown neuroprotective effects in preclinical models, indicating that (1-Methoxypropan-2-yl)hydrazine hydrochloride may also possess similar properties.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Chalenko et al. (2019) | Investigated the biological activity of various hydrazines, noting potential antimicrobial effects but lacking specific data on (1-Methoxypropan-2-yl)hydrazine hydrochloride. |

| PMC8122083 | Highlighted the role of hydrazines in inhibiting DNA methylation, suggesting possible applications in cancer therapy. |

| Science.gov Report | Reviewed the metabolic pathways of hydrazines, emphasizing their reactivity and potential cellular interactions which may be relevant for (1-Methoxypropan-2-yl)hydrazine hydrochloride. |

Pharmacokinetics

The pharmacokinetic profile of (1-Methoxypropan-2-yl)hydrazine hydrochloride is not well-documented. However, based on its chemical structure:

- Absorption: Likely occurs through the gastrointestinal tract.

- Distribution: Expected to distribute throughout body tissues.

- Metabolism and Excretion: Further studies are needed to elucidate these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.